molecular formula C10H15NO2 B8394681 4-(4-Methoxy-butyl)pyridin-3-ol

4-(4-Methoxy-butyl)pyridin-3-ol

Cat. No. B8394681
M. Wt: 181.23 g/mol
InChI Key: FEJLHMANTTWCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868036B2

Procedure details

A mixture of 39 mmol acetic acid 4-(4-methoxy-butyl)-pyridin-3-yl ester in 20 ml acetic acid is heated to 70° C. for 30 minutes. After cooling, 75 ml of diethyl ether/pentane (1:5) is added and the precipitate is collected by filtration. The title compound is obtained from the solid by re-crystallization from toluene and identified based on its Rf value.
Name
acetic acid 4-(4-methoxy-butyl)-pyridin-3-yl ester
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl ether pentane
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[O:13]C(=O)C.C(OCC)C.CCCCC>C(O)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[OH:13] |f:1.2|

Inputs

Step One
Name
acetic acid 4-(4-methoxy-butyl)-pyridin-3-yl ester
Quantity
39 mmol
Type
reactant
Smiles
COCCCCC1=C(C=NC=C1)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
diethyl ether pentane
Quantity
75 mL
Type
reactant
Smiles
C(C)OCC.CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COCCCCC1=C(C=NC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.